molecular formula C8H7N3O4S B8418507 1-(methylsulfonyl)-5-nitro-1H-indazole

1-(methylsulfonyl)-5-nitro-1H-indazole

Cat. No. B8418507
M. Wt: 241.23 g/mol
InChI Key: BCUHXRYPJKUIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O4S and its molecular weight is 241.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-5-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-5-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7N3O4S

Molecular Weight

241.23 g/mol

IUPAC Name

1-methylsulfonyl-5-nitroindazole

InChI

InChI=1S/C8H7N3O4S/c1-16(14,15)10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3

InChI Key

BCUHXRYPJKUIMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (887 μl, 7.20 mmol) was added to a suspension of 5-nitroindazole (979 mg, 6.00 mmol) and triethylamine (2.0 ml, 14.3 mmol) in dichloromethane (20 ml) at 0° C., and the resulting mixture was stirred at room temperature for 3 hours. Methanesulfonyl chloride (222 μl, 1.80 mmol) was further added thereto, followed by stirring for another 1 hour. The reaction mixture was poured into a saturated aqueous sodium hydrogencarbonate solution to terminate the reaction, followed by extraction with chloroform. The extract solution was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, and then distilled under reduced pressure to remove the solvent. The residue was purified by washing with methanol to obtain 1-(methylsulfonyl)-5-nitro-1H-indazole (1.16 g, 80%).
Quantity
887 μL
Type
reactant
Reaction Step One
Quantity
979 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
222 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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